Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

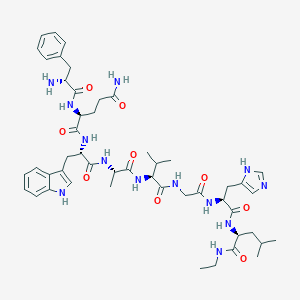

Descripción

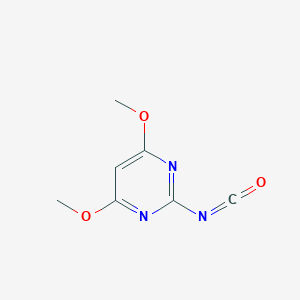

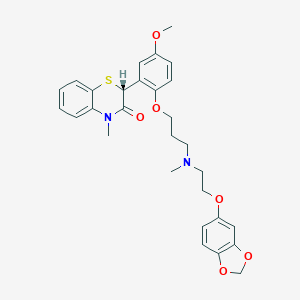

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid, commonly known as EGS, is a widely used crosslinking reagent in biochemical research. It is a water-soluble, heterobifunctional molecule that contains two reactive NHS ester groups and a central hydroxyethyl ethylenediamine triacetic acid (HEDTA) moiety. EGS has been extensively used in various fields of research, including protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.

Mecanismo De Acción

EGS reacts with primary amines in proteins and nucleic acids to form stable amide bonds. The reaction is pH-dependent and occurs rapidly at neutral to slightly alkaline pH. EGS can cross-link proteins and nucleic acids that are in close proximity, providing information about their interactions and structures.

Efectos Bioquímicos Y Fisiológicos

EGS has minimal biochemical and physiological effects as it is a non-toxic, water-soluble molecule. However, excessive use of EGS can lead to non-specific cross-linking and aggregation of proteins, which can affect the accuracy of experimental results.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EGS has several advantages over other cross-linking reagents, including its water solubility, stability, and specificity for primary amines. EGS is also less toxic and less likely to cause non-specific cross-linking compared to other cross-linking reagents. However, EGS has limitations, including its pH-dependent reactivity and the potential for non-specific cross-linking at high concentrations.

Direcciones Futuras

The future directions for EGS research include the development of new cross-linking reagents with improved specificity and stability. There is also a need to develop new methods for cross-linking proteins and nucleic acids in vivo to study their interactions and structures. Additionally, the use of EGS in combination with other techniques, such as mass spectrometry and cryo-electron microscopy, can provide more detailed information about protein-protein interactions and structures.

Métodos De Síntesis

EGS is synthesized by reacting succinic anhydride with ethylenediamine to obtain succinimidyl ethylenediamine (SE). SE is then reacted with ethyleneglycol bis(succinimidyl succinate) (EGS) to obtain the final product, EGS.

Aplicaciones Científicas De Investigación

EGS has been widely used in various fields of scientific research, including structural biology, biochemistry, and molecular biology. It is used to cross-link proteins and nucleic acids to study their interactions, structure, and function. EGS is also used to immobilize proteins on solid surfaces for various applications, including biosensors, drug discovery, and diagnostic assays.

Propiedades

Número CAS |

112028-42-9 |

|---|---|

Nombre del producto |

Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid |

Fórmula molecular |

C33H41N5O16 |

Peso molecular |

763.7 g/mol |

Nombre IUPAC |

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[[2-[[4-[2-[4-(2,5-dioxopyrrol-1-yl)-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]amino]acetyl]amino]phenyl]propyl]-(2-hydroxyethyl)amino]acetic acid |

InChI |

InChI=1S/C33H41N5O16/c39-12-11-36(18-29(45)46)17-23(37(19-30(47)48)20-31(49)50)15-21-1-3-22(4-2-21)35-25(41)16-34-24(40)5-9-32(51)53-13-14-54-33(52)10-8-28(44)38-26(42)6-7-27(38)43/h1-4,6-7,23,39H,5,8-20H2,(H,34,40)(H,35,41)(H,45,46)(H,47,48)(H,49,50)/t23-/m0/s1 |

Clave InChI |

YVWHQQRSCBAMFB-QHCPKHFHSA-N |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |

SMILES |

C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |

SMILES canónico |

C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |

Sinónimos |

EGS-HED3A ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)